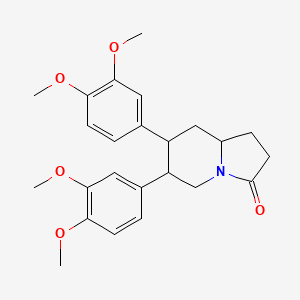
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hexahydroindolizinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dimethoxyphenyl Groups: This step might involve Friedel-Crafts alkylation or acylation reactions.
Final Cyclization and Reduction: The final steps might include cyclization to form the hexahydroindolizinone core and reduction to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups or the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Dimethoxyphenyl Compounds: Molecules containing 3,4-dimethoxyphenyl groups but different core structures.
Uniqueness
6,7-Bis(3,4-dimethoxyphenyl)hexahydroindolizin-3(2H)-one is unique due to its specific combination of the indolizine core and dimethoxyphenyl groups, which might confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65840-44-0 |
|---|---|
Formule moléculaire |
C24H29NO5 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
6,7-bis(3,4-dimethoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C24H29NO5/c1-27-20-8-5-15(11-22(20)29-3)18-13-17-7-10-24(26)25(17)14-19(18)16-6-9-21(28-2)23(12-16)30-4/h5-6,8-9,11-12,17-19H,7,10,13-14H2,1-4H3 |
Clé InChI |
WFGBGYORKWSQRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC3CCC(=O)N3CC2C4=CC(=C(C=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
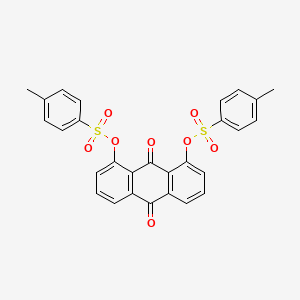
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
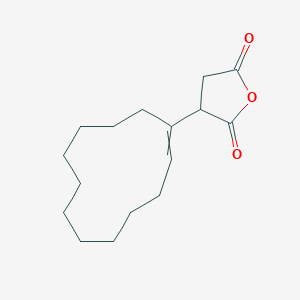
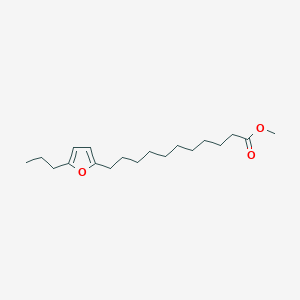
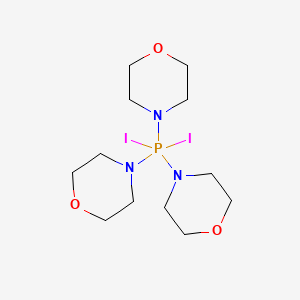
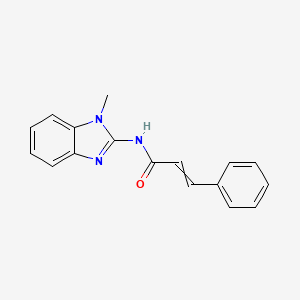
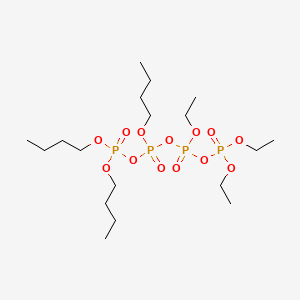
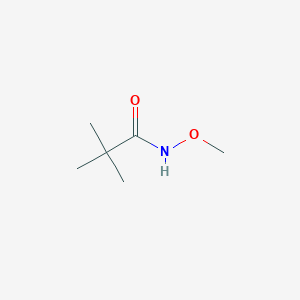
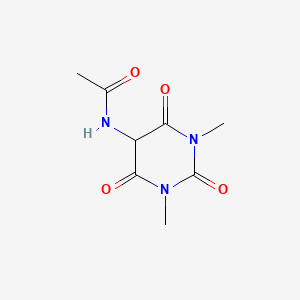
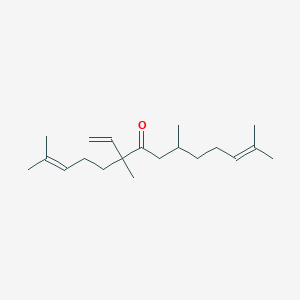
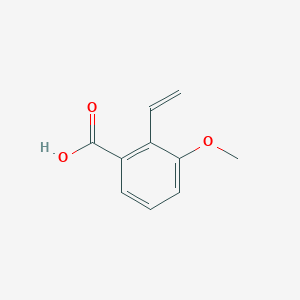
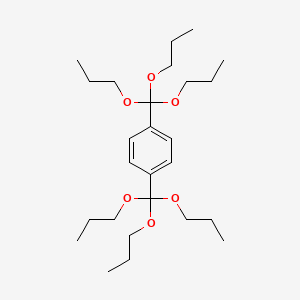
stannane](/img/structure/B14485260.png)
